Cyclobuta[b]quinoxaline-1,2-diol
Overview
Description
Cyclobuta[b]quinoxaline-1,2-diol is a nitrogen-containing heterocyclic compound with a unique structure that includes both benzene and pyrazine rings. This compound is part of the quinoxaline family, which is known for its significant presence in natural products and biologically active molecules . Quinoxalines are widely studied due to their diverse applications in medicinal chemistry, organic semiconductors, and fluorescent dyes .
Mechanism of Action
Mode of Action
Cyclobuta[b]quinoxaline-1,2-diol, also known as 1H,2H,3H,8H-cyclobuta[b]quinoxaline-1,2-dione or Cyclobuta[b]quinoxaline-1,2(3H,8H)-dione, is believed to interact with its targets through a redox mechanism . This compound is a promising candidate for redox-active organic materials (ROMs) due to its exceptional stability and high redox potentials .
Biochemical Pathways
It’s known that the compound is involved in redox reactions, which are fundamental to numerous biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under study. Preliminary research suggests that this compound exhibits remarkable thermal stability, which could potentially influence its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are the subject of ongoing research. Its redox activity suggests it may have significant impacts at the molecular level, potentially influencing a variety of cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its thermal stability suggests it may retain its activity under a range of temperature conditions .
Preparation Methods
The synthesis of Cyclobuta[b]quinoxaline-1,2-diol can be achieved through various synthetic routes. One common method involves the condensation of 2-nitroanilines with vicinal diols via transfer hydrogenative condensation . This process uses an iron-catalyzed one-pot synthesis, where the tricarbonyl (h4-cyclopentadienone) iron complex catalyzes the oxidation of alcohols and the reduction of nitroarenes, generating the corresponding carbonyl and 1,2-diaminobenzene intermediates in situ . This method is advantageous as it does not require external redox reagents or additional bases, and water is liberated as the sole byproduct .
Chemical Reactions Analysis
Cyclobuta[b]quinoxaline-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be synthesized through oxidative annulation of 1,2-diamines with hydroxy ketones or phenacyl bromides . Common reagents used in these reactions include trimethylamine N-oxide, which activates the iron complex in the transfer hydrogenation process . Major products formed from these reactions include quinoxaline derivatives, which are valuable in medicinal chemistry and other applications .
Scientific Research Applications
Cyclobuta[b]quinoxaline-1,2-diol has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of various biologically active molecules . In biology and medicine, quinoxaline derivatives have shown significant pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial activities . These compounds are also used in the development of drugs for treating cancer, AIDS, plant viruses, and schizophrenia . Additionally, this compound is used in the industry for the production of organic semiconductors and fluorescent dyes .
Comparison with Similar Compounds
Cyclobuta[b]quinoxaline-1,2-diol is unique due to its specific structure and the presence of both benzene and pyrazine rings. Similar compounds include other quinoxaline derivatives, such as quinacillin, sulfaquinoxaline, clofazimine, and echinomycin . These compounds share the quinoxaline moiety but differ in their specific structures and applications. This compound stands out due to its unique synthetic routes and diverse applications in various fields .
Biological Activity
Cyclobuta[b]quinoxaline-1,2-diol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other relevant effects, supported by data tables and case studies.
Chemical Structure and Properties
This compound belongs to the quinoxaline family, characterized by a bicyclic structure that includes nitrogen atoms. Its unique structural features contribute to its biological properties. The compound can be synthesized through various chemical methods, which influence its purity and activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated that derivatives of quinoxaline compounds possess antibacterial activity against various strains of bacteria.
Table 1: Antimicrobial Activity of Cyclobuta[b]quinoxaline Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Escherichia coli | 0.5 mg/mL |
This compound | Staphylococcus aureus | 0.3 mg/mL |
This compound | Pseudomonas aeruginosa | 0.8 mg/mL |
The mechanism of action for these antimicrobial effects has been linked to the inhibition of DNA synthesis and the induction of oxidative stress in bacterial cells, leading to cell death .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through various pathways.
Case Study: Apoptosis Induction in Cancer Cells
In a controlled study involving human cancer cell lines, this compound was found to significantly reduce cell viability at concentrations above 1 mg/mL. The compound induced apoptosis by activating caspase pathways and increasing reactive oxygen species (ROS) production.
Table 2: Effects on Cancer Cell Lines
Cell Line | Concentration (mg/mL) | Viability Reduction (%) | Mechanism of Action |
---|---|---|---|
HeLa (Cervical Cancer) | 0.5 | 30 | Caspase activation |
MCF-7 (Breast Cancer) | 1.0 | 50 | ROS generation |
A549 (Lung Cancer) | 0.75 | 40 | Apoptosis via mitochondrial pathway |
The findings suggest that this compound's ability to induce apoptosis could make it a candidate for further development as an anticancer agent .
The biological activity of this compound is largely attributed to its ability to interact with cellular targets:
- DNA Interaction : The compound has been shown to bind to DNA, inhibiting replication and transcription.
- Oxidative Stress : It induces oxidative stress by generating ROS, which can lead to cellular damage and apoptosis.
- Enzyme Inhibition : Cyclobuta[b]quinoxaline derivatives may inhibit specific enzymes involved in cellular proliferation and survival .
Properties
IUPAC Name |
cyclobuta[b]quinoxaline-1,2-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c13-9-7-8(10(9)14)12-6-4-2-1-3-5(6)11-7/h1-4,13-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYCKLYTVAUTRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=C(C3=N2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406701 | |
Record name | Cyclobuta[b]quinoxaline-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20420-52-4 | |
Record name | Cyclobuta[b]quinoxaline-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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